molecular formula C17H23BrClFN2S B3043353 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide CAS No. 849066-37-1

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

Cat. No. B3043353
CAS RN: 849066-37-1
M. Wt: 421.8 g/mol
InChI Key: CDLRMXLQLJQKII-UHFFFAOYSA-N
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Description

The compound 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide is a chemical entity that likely exhibits a complex structure due to the presence of multiple substituents such as tert-butyl, chloro, fluoro, anilino, isobutyl, and a thiazolium bromide moiety. While the specific papers provided do not directly discuss this compound, they offer insights into the behavior and characteristics of similar structures, which can be used to infer potential properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the functionalization of fluoroarenes and the introduction of tert-butyl and isobutyl groups. The regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, as described in the first paper, suggests a method for introducing additional substituents adjacent to fluorine atoms, which could be a step in the synthesis of the target compound . The tert-butyl group could be introduced using methods similar to those described in the third paper, where tert-butyl protecting groups are converted to other functional groups, indicating the versatility of tert-butyl in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature strong interactions between the various substituents and the core thiazolium ring. The second paper discusses a 1,3,4-thiadiazole derivative, which is structurally related to thiazolium compounds. It highlights the strong interaction between the sulfonyl group and the thiadiazole ring, which could be analogous to interactions within the thiazolium ring of the target compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the tert-butyl group and the halogen atoms. The fourth paper provides insight into the behavior of beta-halo-tert-butyl radicals, which could be relevant for understanding the radical chemistry of the target compound. The paper discusses the nonplanarity and high barrier to rotation in these radicals, which could affect the stereochemical outcomes of reactions involving the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the tert-butyl group could impart steric bulk, affecting the compound's solubility and reactivity. The halogen atoms would influence the compound's polarity and potential for forming halogen bonds. The third paper's discussion on the conversion of tert-butyl protecting groups suggests that the compound may be amenable to selective deprotection under certain conditions, which could be useful in further synthetic applications .

properties

IUPAC Name

4-tert-butyl-N-(3-chloro-4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2S.BrH/c1-11(2)9-21-15(17(3,4)5)10-22-16(21)20-12-6-7-14(19)13(18)8-12;/h6-8,10-11H,9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLRMXLQLJQKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+]1=C(SC=C1C(C)(C)C)NC2=CC(=C(C=C2)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
Reactant of Route 4
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
Reactant of Route 6
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

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